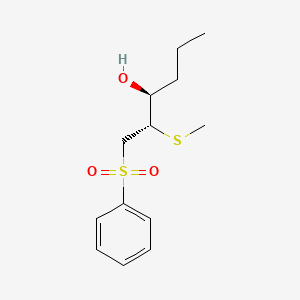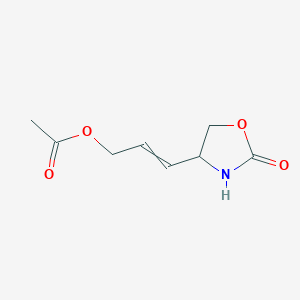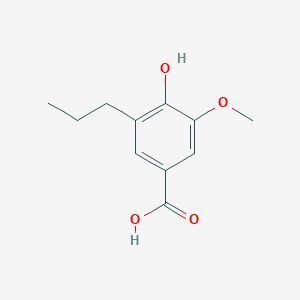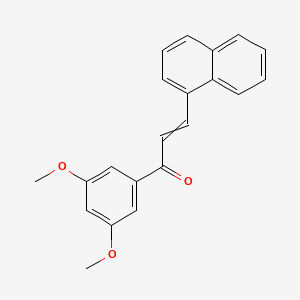![molecular formula C37H57N3 B12609141 N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine CAS No. 881033-24-5](/img/structure/B12609141.png)
N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of cyclohexyl and di(propan-2-yl)phenyl groups attached to a guanidine core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine typically involves the reaction of cyclohexylamine with 2,6-di(propan-2-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are valuable in catalysis and other chemical transformations.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in modulating biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry, where it may exhibit pharmacological activities.
Industry: In industrial applications, N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine is used as a stabilizer and additive in polymer production, enhancing the properties and durability of the final products.
Wirkmechanismus
The mechanism of action of N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis and as a coupling reagent.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis for similar applications.
Uniqueness: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine stands out due to its unique combination of cyclohexyl and di(propan-2-yl)phenyl groups, which impart specific steric and electronic properties. These properties make it particularly effective in certain catalytic and stabilization applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
881033-24-5 |
|---|---|
Molekularformel |
C37H57N3 |
Molekulargewicht |
543.9 g/mol |
IUPAC-Name |
1,1-dicyclohexyl-2,3-bis[2,6-di(propan-2-yl)phenyl]guanidine |
InChI |
InChI=1S/C37H57N3/c1-25(2)31-21-15-22-32(26(3)4)35(31)38-37(39-36-33(27(5)6)23-16-24-34(36)28(7)8)40(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h15-16,21-30H,9-14,17-20H2,1-8H3,(H,38,39) |
InChI-Schlüssel |
BHEHGMORXWSQTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=NC2=C(C=CC=C2C(C)C)C(C)C)N(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine](/img/structure/B12609074.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)
![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)


![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)
![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)
